N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
CAS No.:
Cat. No.: VC15374105
Molecular Formula: C26H32N4O7S
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32N4O7S |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
| Standard InChI | InChI=1S/C26H32N4O7S/c1-35-12-5-10-27-23(32)16-30-19-9-13-38-24(19)25(33)29(26(30)34)11-4-2-3-6-22(31)28-15-18-7-8-20-21(14-18)37-17-36-20/h7-9,13-14H,2-6,10-12,15-17H2,1H3,(H,27,32)(H,28,31) |
| Standard InChI Key | FXQDCLLBYWSWDU-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2 |
Introduction
Synthesis
The synthesis of compounds with similar structures typically involves multiple steps, including reactions that form the benzodioxole and thieno[3,2-d]pyrimidine moieties. These processes often require careful selection of reagents and conditions to achieve the desired product.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies would focus on its synthesis, characterization, and biological evaluation. This would involve in vitro and in vivo assays to determine its efficacy and safety as a potential therapeutic agent.
Data Table for Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume